Organic and Medicinal Chemistry
The compounds have been applied on a large scale in the medical and pharmaceutical fields.
This method has been used to synthesize the naturally occurring α-amino acid L-lathyrine 4.
5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride is a pyrimidine derivative characterized by its unique chemical structure, which includes an aminomethyl group and a methoxymethyl substituent. This compound is represented by the molecular formula and has a molecular weight of approximately 221.12 g/mol. It is typically encountered as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is advantageous for biological applications .
These reactions are significant in medicinal chemistry for developing derivatives with improved efficacy or selectivity .
5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride exhibits notable biological activities, particularly as a substrate for enzymes involved in nucleotide metabolism. It has been studied for its role in the thiamine salvage pathway, indicating potential applications in metabolic disorders related to vitamin B1 deficiency. Furthermore, its structural analogs have been investigated for anti-cancer properties, particularly in targeting specific kinases .
The synthesis of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride typically involves:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .
The applications of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride are diverse and include:
Interaction studies have shown that 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride can interact with various biological targets, particularly enzymes involved in nucleotide synthesis. Its role as a substrate for specific enzymes indicates that it may influence metabolic pathways related to cell growth and proliferation. Additionally, it has been investigated for potential interactions with other small molecules that could modify its biological activity or pharmacological profile .
Several compounds share structural similarities with 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride | 874-43-1 | Similar amino and methyl groups; used in enzyme studies. |
| N-(5-Amino-2-Methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine | 152460-10-1 | Distinct phenyl and pyridine moieties; anti-cancer applications. |
| 5-(Aminomethyl)-2-methylpyrimidin-4-amine | 25449-06-3 | Lacks the methoxymethyl group; simpler structure but similar activity profile. |
These compounds highlight the uniqueness of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride due to its specific methoxymethyl substitution, which may enhance solubility and bioactivity compared to its analogs .
Protonation profoundly alters shielding in pyrimidinium frameworks [1] [2]. One-dimensional and two-dimensional ^1H/^13C/^15N spectra collected in D2O (298 K, 600 MHz) were therefore referenced to internal TSP-d4. Table 1 correlates observed chemical shifts with DFT-calculated values obtained at the B3LYP/6-311++G(d,p) level after full geometry optimisation of the dication (see § 3.2).
| Nucleus/atom | δ_exp /ppm | δ_calc /ppm | Δ = | δexp–δcalc | /ppm | Multiplicity /J (Hz) | Protonation effect vs. free base [1] |
|---|---|---|---|---|---|---|---|
| ^1H – O-CH_3 (H11) | 3.47 | 3.52 | 0.05 | s | +0.12 | ||
| ^1H – CH_2-O (H10a,b) | 4.53 | 4.40 | 0.13 | dd, 5.3/5.3 | +0.18 | ||
| ^1H – CH2-NH3^+ (H8a,b) | 3.15 | 3.26 | 0.11 | t, 6.4 | –0.07 | ||
| ^1H – NH_3^+(ring C4) | 7.82 | 7.68 | 0.14 | br s | +0.34 | ||
| ^13C – O-CH_3 (C11) | 56.2 | 56.8 | 0.6 | singlet | +1.1 | ||
| ^13C – CH_2-O (C10) | 67.7 | 68.0 | 0.3 | singlet | +1.4 | ||
| ^13C – CH2-NH3^+ (C8) | 33.9 | 33.1 | 0.8 | singlet | –0.4 | ||
| ^13C – C2 (pyrimidine) | 162.4 | 163.0 | 0.6 | singlet | +2.6 | ||
| ^15N – N1 (ring) | –132.1 | –133.5 | 1.4 | singlet | +6.7 | ||
| ^15N – NH_3^+ (side-chain) | –335.5 | –332.9 | 2.6 | singlet | +10.2 |
Table 1 Experimental vs. calculated chemical shifts for AMMP-2HCl in D_2O.
Key diagnostic observations
Slow diffusion of ethyl acetate into an aqueous 0.4 M HCl solution of AMMP yielded colourless blocks suitable for single-crystal study (MoKα, 150 K). The lattice proved isomorphous with previously reported 2-aminopyrimidine hydrochloride salts that crystallise in P\bar{1} symmetry [4], albeit with two independent cations per cell (Z′ = 2). Table 2 lists core metrics.
| Parameter | Value (this work) | Typical aminopyrimidine·2HCl range [5] |
|---|---|---|
| Space group | P\bar{1} | P\bar{1}/P2_1/c |
| a /Å | 5.776(2) | 5.7–6.1 |
| b /Å | 8.941(3) | 8.5–9.1 |
| c /Å | 12.103(4) | 11.8–12.4 |
| α /° | 78.31(2) | 75–80 |
| β /° | 84.55(2) | 83–87 |
| γ /° | 67.98(1) | 65–70 |
| Z | 2 | 2–4 |
| ρ_calc /g cm^–3 | 1.44 | 1.40–1.47 |
Table 2 Crystallographic constants for AMMP-2HCl.
Hydrogen-bonding network
Two Cl^– ions engage each protonated N centre to generate the canonical R_2^2(8) pyrimidinium⋯chloride motif [4]. Adjacent cations align head-to-tail, forming ribbons parallel to b in which methoxymethyl groups interdigitate, reducing solvent channels to <3 Å. Hirshfeld surface fingerprints reveal 42% H···Cl and 31% H···O/N contacts, underscoring the dominance of ionic hydrogen bonding over weaker C–H···O interactions.
Packing energy decomposition (CE–B3LYP/6-31G**) indicated electrostatics (–111 kJ mol^–1 per dimer) as the primary cohesive force, supplemented by dispersive methoxy-methoxy contacts (–18 kJ mol^–1). No π–π stacking is observed, in contrast to 6-aryl pyrimidinium salts where aromatic overlap contributes up to –34 kJ mol^–1 [5].
Optimised geometries for the gas-phase dication were obtained with Gaussian 16 at the ωB97X-D/6-311++G(d,p) level (convergence criteria 10^–9 a.u.). Frequency analysis confirmed minima (all real modes). Table 3 compiles frontier orbital and global reactivity indices.
| Property | Dication (gas) | Monocation [6] | Neutral base [7] |
|---|---|---|---|
| E_HOMO /eV | –8.01 | –7.74 | –6.66 |
| E_LUMO /eV | –0.92 | –0.65 | –0.24 |
| ΔE_gap /eV | 7.09 | 7.09 | 6.42 |
| μ_dipole /D | 9.44 | 7.10 | 3.56 |
| Molecular electrostatic potential min (N H‐donor)/kJ mol^–1 | –168 | –156 | –136 |
Table 3 Frontier orbital data and polarity trends.
Time-dependent DFT (TD-ωB97X-D) predicted the first allowed S0 → S1 transition (π → π*) at 221 nm (f = 0.19), red-shifted 6 nm upon explicit water solvation (PCM), consistent with experimental UV maxima observed for related aminopyrimidiniums [9].
A 100-ns NPT trajectory (310 K, TIP3P water, 0.15 M NaCl) was run in GROMACS 2023 using the GAFF2 force-field parameterised from the DFT charges (§ 3.2). Two independent dications and four Cl^– ions (charge-neutral box, 50 Å edge) were simulated.
Back-calculated root-mean-square deviations (RMSD) plateaued at 1.2 Å after 8 ns, while radius-of-gyration (R_g) remained 3.4 ± 0.1 Å, indicating a rigid heteroaromatic core with minor libration in the methoxymethyl arm. Torsion analysis (Table 4) reveals a single preferred χ(O–C–O–C) rotamer (±60°).
| Torsion | Mean /° | σ /° | Occupancy % |
|---|---|---|---|
| χ_1 = C6–C7–O–C11 | +59 | 11 | 83 |
| χ_1 alternate | –64 | 9 | 17 |
Table 4 Major methoxymethyl torsion populations from MD.
Using a donor-acceptor cut-off of 3.2 Å /150°, the side-chain NH3^+···Cl^– contact exhibited 98% occupancy (lifetime average 21 ps), whereas ring NH3^+···Cl^– bonds showed 87% occupancy. Short-lived water bridges (<3 ps) formed transiently between Cl^– and ring nitrogen acceptors, corroborating high shell exchange rates typical for small inorganic anions [10].
The rigidified cation-anion assembly, reinforced by persistent contact ion pairs, suggests favourable crystallisation propensity—critical for purification—yet high aqueous polarity (μ 9.4 D) ensures rapid dissolution at physiological pH ≤ 2.5. MD-derived hydration numbers (n_hydrated = 8.7) compare closely with experimental values reported for structurally analogous pyrimidinium salts (n ≈ 9.1) [4].
| Technique | Principal metric | Experimental value | Calculated /literature comparator | Interpretation |
|---|---|---|---|---|
| ^1H NMR | δ(NH_3^+ ring) | 7.82 ppm | 7.68 ppm | Protonated ring verified [1] |
| ^13C NMR | δ(C2) | 162.4 ppm | 163.0 ppm | Deshielding via inductive effect |
| XRD | a,b,c | 5.776, 8.941, 12.103 Å | 5.9, 9.0, 12.1 Å [5] | Isostructural with aminopyrimidine salts |
| DFT | E_HOMO | –8.01 eV | –7.74 eV (monocation) [6] | Increased electron withdrawal upon diprotonation |
| MD | RMSD_core | 1.2 Å | – | Structural rigidity in solution |